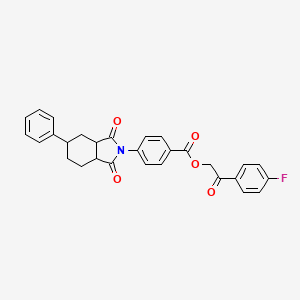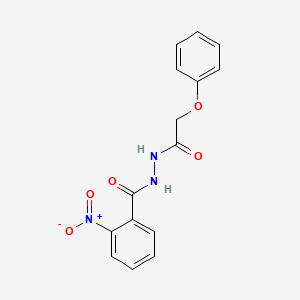![molecular formula C20H23N4O2+ B12459791 4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium](/img/structure/B12459791.png)
4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium is a complex organic compound that has garnered interest in various fields of scientific research This compound features an acridine moiety, which is known for its biological activity, particularly in medicinal chemistry
Métodos De Preparación
The synthesis of 4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Acridin-9-yl Hydrazide: This step involves the reaction of acridine with hydrazine to form acridin-9-yl hydrazide.
Condensation Reaction: The acridin-9-yl hydrazide is then reacted with an appropriate aldehyde or ketone to form the hydrazone derivative.
Cyclization: The hydrazone derivative undergoes cyclization with a morpholine derivative to form the final product.
The reaction conditions often involve the use of solvents like ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Análisis De Reacciones Químicas
4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the acridine moiety, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of BACE-1, an enzyme implicated in Alzheimer’s disease.
Biological Studies: Due to its biological activity, the compound is used in various biological assays to study enzyme inhibition, cell proliferation, and apoptosis.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex organic molecules, which can be used in the pharmaceutical and chemical industries.
Mecanismo De Acción
The mechanism of action of 4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium involves its interaction with specific molecular targets. In the case of BACE-1 inhibition, the compound binds to the active site of the enzyme, forming hydrogen bonds with key amino acids. This binding prevents the enzyme from catalyzing the cleavage of amyloid precursor protein, thereby reducing the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease .
Comparación Con Compuestos Similares
4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium can be compared with other acridine derivatives and hydrazine-containing compounds:
Acridin-9-yl Hydrazide: This compound is a precursor in the synthesis of the target compound and shares similar biological activities.
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye in cell biology.
Hydrazine Derivatives: Compounds like phenylhydrazine and benzylhydrazine, which are used in various chemical and biological applications.
The uniqueness of this compound lies in its combined structural features, which confer specific biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C20H23N4O2+ |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
N'-acridin-9-yl-2-(4-methylmorpholin-4-ium-4-yl)acetohydrazide |
InChI |
InChI=1S/C20H22N4O2/c1-24(10-12-26-13-11-24)14-19(25)22-23-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20/h2-9H,10-14H2,1H3,(H-,21,22,23,25)/p+1 |
Clave InChI |
VFMDZWDOZBQGGT-UHFFFAOYSA-O |
SMILES canónico |
C[N+]1(CCOCC1)CC(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


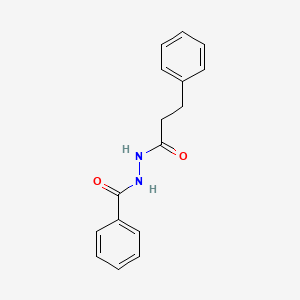
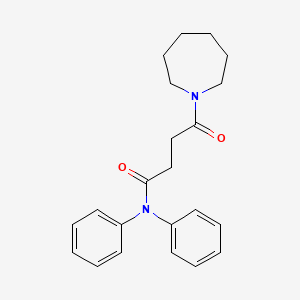
![N-[(E)-(4-bromophenyl)methylidene]-1H-indazol-5-amine](/img/structure/B12459721.png)
![1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12459728.png)
![3-[5-Chloro-2-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B12459733.png)
![2-{2-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12459734.png)
![1-Phenyl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B12459740.png)
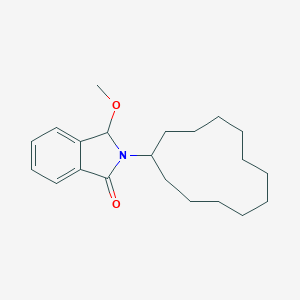
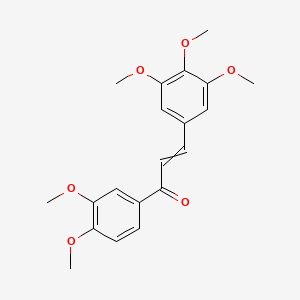
![2-Bromo-6-iodo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B12459762.png)
![2-(3-methoxyphenyl)-2-oxoethyl 2-{4-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12459771.png)
![N-(4-methylbenzyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12459793.png)
